molecular formula C14H29O3Si B12369428 CID 53400598

CID 53400598

Cat. No.: B12369428
M. Wt: 273.46 g/mol
InChI Key: YYNRBAQIPPNZQF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxyoctylsilane can be synthesized through the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper (Cu0) nanoparticles in a fixed-bed reactor . The reaction conditions involve pretreating the CuCl/Si mixture in a nitrogen stream at temperatures ranging from 260°C to 500°C. The formation of triethoxyoctylsilane is favored at lower pretreatment temperatures (240°C to 300°C), while higher temperatures favor the formation of tetraethoxysilane .

Industrial Production Methods

In industrial settings, triethoxyoctylsilane is produced using similar catalytic processes, often involving continuous flow reactors to ensure consistent product quality and yield. The use of copper-based catalysts is common due to their high activity and selectivity for the desired product .

Chemical Reactions Analysis

Types of Reactions

Triethoxyoctylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triethoxyoctylsilane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which triethoxyoctylsilane exerts its effects is through the formation of self-assembled monolayers on surfaces. The ethoxy groups react with hydroxyl groups on the substrate, forming strong siloxane bonds. The octyl group provides hydrophobicity, resulting in a surface with low energy and high water contact angles .

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxyoctadecylsilane
  • Hexadecyltrimethoxysilane
  • 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
  • Trimethoxyoctylsilane
  • Triethoxysilane
  • Tetraethyl orthosilicate

Uniqueness

Compared to similar compounds, triethoxyoctylsilane is unique due to its balance of hydrophobicity and reactivity. The presence of three ethoxy groups allows for efficient bonding to substrates, while the octyl group provides significant hydrophobic properties. This makes it particularly effective for applications requiring durable, water-repellent coatings .

Properties

Molecular Formula

C14H29O3Si

Molecular Weight

273.46 g/mol

InChI

InChI=1S/C14H29O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3H3

InChI Key

YYNRBAQIPPNZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCCCCC[Si])(OCC)OCC

Origin of Product

United States

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